molecular formula C20H23FN2O B4929416 1-(2-fluorophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine

1-(2-fluorophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine

Cat. No.: B4929416
M. Wt: 326.4 g/mol
InChI Key: MCABPSGBRIKBNL-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-fluorophenyl group and a 2-prop-2-enoxyphenylmethyl group, making it a subject of study in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c1-2-15-24-20-10-6-3-7-17(20)16-22-11-13-23(14-12-22)19-9-5-4-8-18(19)21/h2-10H,1,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCABPSGBRIKBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.

    Substitution with 2-Fluorophenyl Group:

    Attachment of 2-Prop-2-enoxyphenylmethyl Group: This step involves the alkylation of the piperazine ring with a 2-prop-2-enoxyphenylmethyl halide under basic conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium hydride or organolithium compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: Studies have explored its potential as a ligand in receptor binding assays, helping to understand receptor-ligand interactions.

    Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s overall pharmacokinetic properties. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Compared to other piperazine derivatives, 1-(2-fluorophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine stands out due to its unique substitution pattern. Similar compounds include:

    1-(2-Fluorophenyl)piperazine: Lacks the 2-prop-2-enoxyphenylmethyl group, resulting in different chemical and biological properties.

    4-[(2-Prop-2-enoxyphenyl)methyl]piperazine: Lacks the 2-fluorophenyl group, affecting its receptor binding and pharmacokinetics.

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